molecular formula C27H28ClFN6O3S2 B4344834 ISOPROPYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ISOPROPYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4344834
M. Wt: 603.1 g/mol
InChI Key: PWCDMCUCWMKMRF-UHFFFAOYSA-N
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Description

Isopropyl 2-[({[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including a pyrazole ring, a triazole ring, and a benzothiophene ring

Properties

IUPAC Name

propan-2-yl 2-[[2-[[5-(4-chloro-2,5-dimethylpyrazol-3-yl)-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClFN6O3S2/c1-14(2)38-26(37)21-18-7-5-6-8-19(18)40-25(21)30-20(36)13-39-27-32-31-24(23-22(28)15(3)33-34(23)4)35(27)17-11-9-16(29)10-12-17/h9-12,14H,5-8,13H2,1-4H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCDMCUCWMKMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClFN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. The process begins with the preparation of the key intermediates, such as the pyrazole and triazole derivatives. These intermediates are then coupled through a series of reactions, including nucleophilic substitution, acylation, and cyclization, to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentration, reaction time, and temperature, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-[({[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions, such as temperature, solvent choice, and pH, play a critical role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways.

Medicine

In the field of medicine, ISOPROPYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for drug development.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers or coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of ISOPROPYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 2-[({[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Isopropyl 2-[({[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

The uniqueness of ISOPROPYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and heterocyclic rings. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds. Its ability to undergo diverse chemical reactions and interact with specific biological targets highlights its potential for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ISOPROPYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ISOPROPYL 2-[(2-{[5-(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

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